![molecular formula C21H16N4O B2962624 N-([2,4'-bipyridin]-3-ylmethyl)quinoline-2-carboxamide CAS No. 2034432-78-3](/img/structure/B2962624.png)

N-([2,4'-bipyridin]-3-ylmethyl)quinoline-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

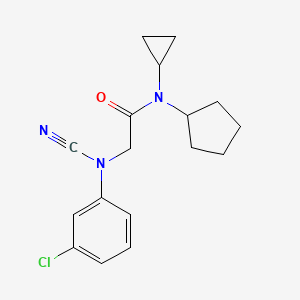

“N-([2,4’-bipyridin]-3-ylmethyl)quinoline-2-carboxamide” is a derivative of quinoline-carboxamide . Quinoline-carboxamide derivatives have been studied for their potential as anti-proliferative agents, apoptotic inducers, and Pim-1 kinase inhibitors . They have shown good anti-proliferative activities against several cell lines .

Synthesis Analysis

The synthesis of quinoline-2-carboxamide derivatives involves various protocols that have been reported in the literature . These include classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Molecular Structure Analysis

Quinoline is a nitrogen-based heterocyclic aromatic compound with a benzene ring fused with a pyridine ring . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Chemical Reactions Analysis

Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .科学的研究の応用

Radioligands for Imaging

N-([2,4'-bipyridin]-3-ylmethyl)quinoline-2-carboxamide derivatives have been explored as potential radioligands for noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo using positron emission tomography (PET). These compounds, through specific modifications, have shown promise for imaging PBRs in various organs, suggesting their utility in the study of inflammation and neurodegeneration (Matarrese et al., 2001).

Coordination Chemistry for NO Delivery

The synthesis of N-(2-(bis(pyridin-2-ylmethyl)amino)ethyl)quinoline-2-carboxamides and their potential as agents for targeted delivery of nitric oxide (NO) to biological sites has been reported. These compounds can form coordinate bonds with metal ions, which upon irradiation with long-wavelength light, release NO at the targeted site. This property is particularly relevant for therapeutic strategies aimed at cancer and other diseases where NO delivery can be beneficial (Yang et al., 2017).

Inhibitors of DNA Methylation

Quinoline-based carboxamides have been investigated for their ability to inhibit DNA methyltransferases (DNMTs), which are key enzymes involved in the epigenetic regulation of gene expression. These inhibitors could potentially be used for the treatment of cancers and other diseases characterized by abnormal DNA methylation patterns. Compounds derived from this compound showed activities comparable to known DNMT inhibitors, indicating their potential in epigenetic therapy (Rilova et al., 2014).

Material Science and Corrosion Inhibition

In the field of material science, carboxamide derivatives of quinoline have been evaluated as corrosion inhibitors for mild steel in acidic environments. Their effective inhibition performance highlights the potential of these compounds in protecting metals from corrosion, which is crucial for the longevity and safety of industrial equipment (Erami et al., 2019).

作用機序

Target of Action

Quinoline derivatives have been reported to exhibit antibacterial, antifungal, and anticancer activities . They have shown promising results against various strains such as B. subtilis, K. pneumonia, E. coli, S. aureus, and A. niger .

Mode of Action

It’s known that quinoline derivatives can interact with their targets and induce changes that lead to their antibacterial, antifungal, and anticancer effects . For instance, some quinoline-carboxamide derivatives have shown to induce apoptosis by down-regulating Bcl-2 and up-regulating BAX and Caspase-3 .

Biochemical Pathways

Quinoline derivatives have been associated with the inhibition of protein kinases (pks), which are the main regulators of cell survival and proliferation . This inhibition can lead to downstream effects such as apoptosis .

Pharmacokinetics

It’s noted that some quinoline-carboxamide derivatives have been found to be orally bioavailable without blood-brain barrier penetration , which suggests a favorable pharmacokinetic profile.

Result of Action

Quinoline derivatives have shown to possess antibacterial, antifungal, and anticancer activities . Some quinoline-carboxamide derivatives have demonstrated anti-proliferative activities and have been found to induce apoptosis .

将来の方向性

The future directions in the study of quinoline-2-carboxamide derivatives could involve further exploration of their potential as anti-proliferative agents, apoptotic inducers, and Pim-1 kinase inhibitors . Additionally, more research could be conducted to improve the synthesis methods and to explore other potential applications of these compounds .

特性

IUPAC Name |

N-[(2-pyridin-4-ylpyridin-3-yl)methyl]quinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O/c26-21(19-8-7-15-4-1-2-6-18(15)25-19)24-14-17-5-3-11-23-20(17)16-9-12-22-13-10-16/h1-13H,14H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAWAUMNGUPVIRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NCC3=C(N=CC=C3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2962548.png)

![8-(4-butylphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2962549.png)

![N-[3-(Methylaminomethyl)phenyl]acetamide;hydrochloride](/img/structure/B2962550.png)

![2-{[1-(2,4-Dimethoxybenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine](/img/structure/B2962555.png)

![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide](/img/structure/B2962560.png)